Ethylphosphonic difluoride
CAS No.: 753-98-0
Cat. No.: VC16984658
Molecular Formula: C2H5F2OP
Molecular Weight: 114.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 753-98-0 |
|---|---|
| Molecular Formula | C2H5F2OP |
| Molecular Weight | 114.03 g/mol |
| IUPAC Name | 1-difluorophosphorylethane |
| Standard InChI | InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3 |
| Standard InChI Key | GAEHUYVKDMCAMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCP(=O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Ethylphosphonic difluoride, with the molecular formula C₂H₅POF₂, is structurally analogous to methylphosphonyl difluoride (CH₃POF₂), a well-documented chemical weapon precursor . The ethyl variant replaces the methyl group with an ethyl chain, altering its reactivity and physical properties. The phosphorus center adopts a tetrahedral geometry, with bond angles and lengths influenced by the electronegative fluorine atoms.
Key Structural Features:
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Phosphorus-Fluorine Bonds: High electronegativity of fluorine results in polar covalent bonds, enhancing reactivity toward nucleophiles.
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Ethyl Group: The C₂H₅ moiety introduces steric effects that moderate reaction kinetics compared to methyl derivatives.
Physicochemical Properties
Ethylphosphonic difluoride’s properties are inferred from methyl homologs and related organophosphorus compounds .
Reactivity:
Spectroscopic Characterization
Spectroscopic data for ethylphosphonic difluoride remain unreported, but studies on ethyldifluorophosphine (C₂H₅PF₂) offer insights into expected vibrational modes .
Infrared (IR) Spectroscopy
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P–F Stretching: Strong absorptions near 800–900 cm⁻¹, characteristic of P–F bonds .
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C–H Vibrations: Aliphatic C–H stretches between 2800–3000 cm⁻¹.
Raman Spectroscopy
Regulatory and International Frameworks
As a Schedule 1 compound under the Chemical Weapons Convention (CWC), ethylphosphonic difluoride’s production and stockpiling are tightly controlled .
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